4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole
CAS No.: 1260667-92-2
Cat. No.: VC11514105
Molecular Formula: C5H8BrN3
Molecular Weight: 190.04 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260667-92-2 |
|---|---|
| Molecular Formula | C5H8BrN3 |
| Molecular Weight | 190.04 g/mol |
| IUPAC Name | 4-bromo-1-propan-2-yltriazole |
| Standard InChI | InChI=1S/C5H8BrN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3 |
| Standard InChI Key | GNNGRGTZRJNJBT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(N=N1)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a five-membered 1,2,3-triazole ring with substituents at positions 1 and 4 (Figure 1). The isopropyl group (–CH(CH3)2) at position 1 introduces steric bulk, while the bromine atom at position 4 enhances electrophilicity, making the molecule amenable to further functionalization. The triazole ring’s aromaticity and dipole moment contribute to its stability and reactivity .
Molecular Formula: C5H8BrN3
Molecular Weight: 190.05 g/mol
Regioselectivity: The 1,4-disubstitution pattern arises from copper-catalyzed azide-alkyne cycloaddition (CuAAC), which favors 1,4-regioisomers under standard conditions .
Spectroscopic Features
While experimental data for this specific compound are scarce, analogous triazoles exhibit distinct spectroscopic signatures:
-
1H NMR: A singlet (1H) near δ 7.4–8.0 ppm corresponds to the C5–H proton of the triazole ring. The isopropyl group’s methine proton resonates as a septet (δ ~2.8–3.2 ppm), while methyl groups appear as doublets (δ ~1.2–1.4 ppm) .
-
13C NMR: The triazole carbons appear at δ 120–150 ppm, with the quaternary C4–Br carbon deshielded due to electronegativity .
-
IR: Stretching vibrations for C–Br (550–650 cm⁻¹) and triazole ring C–N (1,450–1,550 cm⁻¹) are characteristic .
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most reliable route to 1,4-disubstituted triazoles involves CuAAC between an azide and a terminal alkyne. For 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole:
-
Azide Component: Isopropyl azide (propan-2-yl azide) can be synthesized via nucleophilic substitution of isopropyl bromide with sodium azide .
-
Alkyne Component: 3-Bromopropyne serves as the brominated alkyne precursor.
-
Reaction Conditions:
Mechanism: The Cu(I) catalyst coordinates to the alkyne, forming a copper acetylide intermediate. Subsequent [3+2] cycloaddition with the azide yields the 1,4-triazole regioisomer (Scheme 1) .
Post-Synthetic Modification
Alternative approaches include:
-
Bromination: Electrophilic bromination of 1-isopropyl-1H-1,2,3-triazole using N-bromosuccinimide (NBS) under radical conditions .
-
Alkylation: Introducing the isopropyl group via alkylation of 4-bromo-1H-1,2,3-triazole with isopropyl bromide under basic conditions .
Physicochemical Properties
Thermal Stability
-
Boiling Point: ~280°C (extrapolated from similar brominated triazoles) .
-
Density: 1.8–2.1 g/cm³ (comparable to 4-bromo-2H-1,2,3-triazole) .
Solubility and Reactivity
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2Cl2) .
-
Reactivity: The C4–Br bond participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or alkenyl groups .
Applications and Functional Utility
Pharmaceutical Intermediates
1,2,3-Triazoles are privileged scaffolds in drug discovery due to their:
-
Metabolic stability.
-
Hydrogen-bonding capacity.
-
Compatibility with bioorthogonal chemistry .
4-Bromo derivatives serve as precursors for antitumor agents and kinase inhibitors .
Materials Science
-
Coordination Chemistry: The triazole nitrogen atoms chelate metals, enabling applications in catalysis and luminescent materials .
-
Polymer Chemistry: As a monomer for functional polymers with tailored thermal and electronic properties .
Agricultural Chemistry
Brominated triazoles exhibit herbicidal and fungicidal activity, though specific data for this compound require further study .
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume